1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene

描述

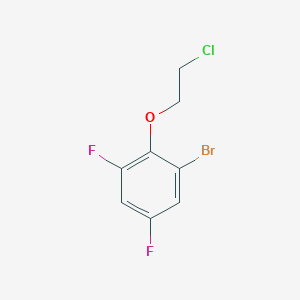

1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with an ethoxy group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-bromo-3,5-difluorobenzene and 2-chloroethanol.

Etherification Reaction: The key step in the synthesis is the etherification reaction, where 1-bromo-3,5-difluorobenzene is reacted with 2-chloroethanol in the presence of a base, such as potassium carbonate, to form the desired product. The reaction is typically carried out in an aprotic solvent, such as dimethylformamide, at elevated temperatures (around 80-100°C).

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

化学反应分析

Types of Reactions

1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions to remove halogen atoms or reduce the ethoxy group to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or sodium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures (50-70°C).

Oxidation: Oxidizing agents like potassium permanganate in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents (e.g., tetrahydrofuran) at low temperatures (0-25°C).

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives, such as 1-azido-2-(2-chloroethoxy)-3,5-difluorobenzene.

Oxidation: Formation of aldehydes or carboxylic acids, such as 2-(2-chloroethoxy)-3,5-difluorobenzaldehyde.

Reduction: Formation of alcohols or dehalogenated products, such as 2-(2-chloroethoxy)-3,5-difluorobenzyl alcohol.

科学研究应用

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of pharmaceutical agents, particularly those aimed at treating neurological disorders and cancers. The halogenated structure enhances its binding affinity to biological targets, making it a valuable component in drug development. For instance, compounds derived from 1-bromo-2-(2-chloroethoxy)-3,5-difluorobenzene have shown potential in modulating enzyme activities and receptor functions.

Material Science

In material science, this compound is used in the development of advanced materials such as liquid crystals and polymers. The unique electronic properties imparted by the halogen substituents are crucial for the performance of these materials in various applications including displays and coatings.

Chemical Biology

The compound is utilized as a probe or inhibitor in biochemical assays to study biological pathways and enzyme mechanisms. Its ability to interact with specific molecular targets allows researchers to explore complex biochemical processes and develop new therapeutic strategies.

Environmental Chemistry

In environmental chemistry, this compound is employed for analyzing environmental pollutants and developing remediation strategies for halogenated organic compounds. Its reactivity can be exploited to understand degradation pathways of pollutants in various environmental matrices.

Case Studies

- Pharmaceutical Development : Research has demonstrated that derivatives of this compound exhibit potent activity against specific cancer cell lines, highlighting its potential as a lead compound in cancer therapy.

- Material Engineering : Studies have shown that polymers synthesized using this compound display improved thermal stability and electrical conductivity compared to traditional materials, making them suitable for advanced electronic applications.

- Environmental Impact Studies : The compound has been used in experiments to track the degradation of halogenated pollutants in aquatic environments, providing insights into bioremediation strategies.

作用机制

The mechanism of action of 1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to potent biological effects.

相似化合物的比较

Similar Compounds

1-Bromo-2-(2-chloroethoxy)-4-fluorobenzene: Similar structure but with one less fluorine atom.

1-Bromo-2-(2-chloroethoxy)-3,4-difluorobenzene: Similar structure but with different fluorine atom positions.

1-Bromo-2-(2-chloroethoxy)-3,5-dichlorobenzene: Similar structure but with chlorine atoms instead of fluorine atoms.

Uniqueness

1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it valuable for specialized applications in various scientific fields.

生物活性

1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene (CAS Number: 175203-19-7) is a fluorinated aromatic compound with significant implications in medicinal chemistry and organic synthesis. Its unique structure, characterized by the presence of bromine, chlorine, and fluorine atoms, positions it as a potential candidate for various biological applications, particularly in drug development and as a chemical intermediate.

- Molecular Formula : C8H6BrClF2O

- Molecular Weight : 271.5 g/mol

- Purity : ≥97%

- Structure : The compound features a difluorobenzene ring substituted with a bromo and a chloroethoxy group, enhancing its reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to interact with specific biological targets. Research indicates that its derivatives can act as potent antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor, which is implicated in migraine pathophysiology . This interaction suggests potential applications in treating migraine headaches and other related conditions.

Case Studies and Research Findings

- CGRP Receptor Antagonism : A study highlighted the synthesis of compounds derived from this compound that demonstrated strong CGRP receptor antagonism. These compounds were shown to inhibit the receptor's activity effectively, suggesting their potential as therapeutic agents for migraine treatment .

- Microbial Biotransformation : The compound has been subjected to microbial oxidation studies, revealing its transformation by strains of Pseudomonas putida and Escherichia coli. This biotransformation is significant for understanding its environmental impact and potential biodegradability .

- Antifungal Activity : In another study, derivatives of the compound were tested for antifungal properties against various fungal strains. The results indicated moderate antifungal activity, providing insights into its potential use in agricultural applications .

Data Table: Biological Activity Summary

Safety and Handling

Due to its chemical nature, this compound should be handled with care. It is classified under hazardous materials due to its potential irritant properties. Appropriate safety measures should be taken during handling and experimentation.

属性

IUPAC Name |

1-bromo-2-(2-chloroethoxy)-3,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClF2O/c9-6-3-5(11)4-7(12)8(6)13-2-1-10/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRNJNYWUYRMEPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)OCCCl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371254 | |

| Record name | 1-bromo-2-(2-chloroethoxy)-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-19-7 | |

| Record name | 1-bromo-2-(2-chloroethoxy)-3,5-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。